Frenolicin

Description

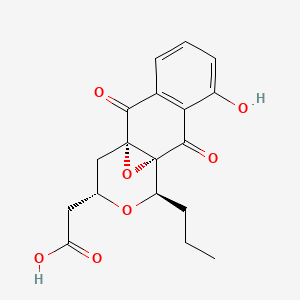

Structure

3D Structure

Properties

IUPAC Name |

2-[(1S,10R,11R,13S)-7-hydroxy-2,9-dioxo-11-propyl-12,15-dioxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-13-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O7/c1-2-4-12-18-16(23)14-10(5-3-6-11(14)19)15(22)17(18,25-18)8-9(24-12)7-13(20)21/h3,5-6,9,12,19H,2,4,7-8H2,1H3,(H,20,21)/t9-,12-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPAAOHQLUUTRQ-KSVPUCKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C23C(=O)C4=C(C=CC=C4O)C(=O)C2(O3)CC(O1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1[C@]23C(=O)C4=C(C=CC=C4O)C(=O)[C@]2(O3)C[C@H](O1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433578 | |

| Record name | FRENOLICIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10023-07-1 | |

| Record name | Frenolicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010023071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FRENOLICIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FRENOLICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1POH9E7JP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Frenolicin from Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frenolicin and its analogues represent a class of pyranonaphthoquinone antibiotics produced by various species of the genus Streptomyces, a group of bacteria renowned for their prolific production of secondary metabolites.[1] First identified for their anticoccidial activity, the this compound family of compounds has since garnered significant interest due to their diverse biological activities, including potential anticancer properties.[2][3][4] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound and its derivatives from Streptomyces, with a focus on experimental protocols and quantitative data to aid in further research and development.

Producing Microorganisms

Several species and strains of Streptomyces have been identified as producers of this compound and its analogues. The most well-documented of these is Streptomyces roseofulvus, which is known to produce this compound B and deoxythis compound.[5] Other notable producing strains include Streptomyces sp. RM-4-15, isolated from the soil of an active coal fire site, which produces a range of frenolicins including frenolicins C-G.[2][6] Mutant strains of S. roseofulvus, such as AM-3867 and PF1-11, have also been utilized for the production of this compound B.[7]

Quantitative Production of this compound Analogues

The production yields of various this compound analogues can be influenced by the producing strain and fermentation conditions. The addition of supplements, such as scandium chloride, has been shown to significantly enhance the production of certain frenolicins.[2][3]

| Compound | Producing Strain | Yield (mg/L) | Reference |

| This compound C | Streptomyces sp. RM-4-15 | 4.25 | [2] |

| This compound D | Streptomyces sp. RM-4-15 | 2.5 | [2] |

| This compound E | Streptomyces sp. RM-4-15 | 3.0 | [2] |

| This compound F | Streptomyces sp. RM-4-15 | 1.25 | [2] |

| This compound | Streptomyces sp. RM-4-15 | 2.25 | [2] |

| This compound B | Streptomyces sp. RM-4-15 | 2.75 | [2] |

| UCF76-A | Streptomyces sp. RM-4-15 | 0.5 | [2] |

| This compound G | Streptomyces sp. RM-4-15 (with ScCl3) | 1.2 | [2] |

| Deoxythis compound | Streptomyces sp. RM-4-15 (with ScCl3) | 1.5 | [2] |

| UCF 13 | Streptomyces sp. RM-4-15 (with ScCl3) | 0.8 | [2] |

| This compound | S. roseofulvus | 3.8 g/L (in fermentor) | [2] |

| Deoxythis compound | S. roseofulvus | 2.9 g/L (after conversion) | [2] |

Experimental Protocols

I. Fermentation for this compound Production

This protocol is a composite based on methods described for Streptomyces sp. RM-4-15 and S. roseofulvus.[2][7][8][9][10][11]

1. Media Preparation:

-

Seed Medium (e.g., X-Medium):

-

Soyabean meal: 10 g/L

-

CaCO₃: 3 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

(NH₄)₂HPO₄: 0.5 g/L

-

NaCl: 3 g/L

-

K₂HPO₄: 1 g/L

-

Glycerol: 15 mL/L

-

Adjust pH to 6.9–7.0.

-

-

Production Medium (e.g., Medium A):

-

Consult specific literature for the optimal production medium for the desired this compound analogue. A typical medium may contain corn oil, dextrin, corn steep solids, cane molasses, sodium formate or citrate, yeast extract, and soy flour.[7]

-

2. Inoculum Development:

-

Aseptically inoculate a loopful of Streptomyces spores or a vegetative mycelial suspension into a flask containing the seed medium.

-

Incubate at 28-30°C on a rotary shaker (e.g., 200 rpm) for 2-4 days to develop a seed culture.[10]

3. Production Fermentation:

-

Inoculate the production medium with the seed culture (e.g., 0.5% v/v).[10]

-

For large-scale production, use a fermentor with controlled aeration and agitation.

-

Incubate at a controlled temperature, typically between 25°C and 34°C, for a period of 100 to 240 hours.[2][7]

-

Monitor the production of this compound over time using a suitable analytical method such as HPLC.[2]

-

For enhanced production of specific analogues like this compound G, supplement the medium with additives like scandium chloride (e.g., 18 mg/L).[2][3]

II. Extraction and Purification of Frenolicins

This protocol outlines the general steps for extracting and purifying frenolicins from the fermentation broth.[8][9][10][12]

1. Separation of Biomass:

-

After fermentation, separate the mycelial biomass from the culture broth by filtration (e.g., using a Buchner funnel with a filter aid like celite) or centrifugation.[8][10]

2. Solvent Extraction:

-

Extract the culture filtrate and the mycelial cake separately with a water-immiscible organic solvent such as ethyl acetate (1:1 v/v).[9][12]

-

Shake the mixture vigorously and separate the organic phase from the aqueous phase using a separatory funnel.

-

Repeat the extraction process multiple times to ensure complete recovery of the compounds.

3. Concentration:

-

Combine the organic extracts and concentrate them to dryness under reduced pressure using a rotary evaporator.

4. Chromatographic Purification:

-

The crude extract is then subjected to chromatographic purification.

-

Silica Gel Column Chromatography: This is a common first step for fractionation.

-

Prepare a slurry of the crude extract with silica gel and load it onto a pre-packed silica gel column.

-

Elute the column with a gradient of solvents, for example, a methanol-chloroform gradient, to separate the different this compound analogues.[10]

-

Collect the fractions and monitor the separation using thin-layer chromatography (TLC).

-

-

Further Purification: Fractions containing the desired this compound(s) may require further purification using techniques like preparative HPLC to obtain pure compounds.

5. Structure Elucidation:

-

The structures of the purified frenolicins are determined using a combination of spectroscopic methods, including:

Biosynthesis of this compound

The biosynthesis of this compound B in Streptomyces roseofulvus is encoded by a dedicated gene cluster (MIBiG accession: BGC0000225).[14] This cluster contains the genes responsible for the assembly of the polyketide backbone and its subsequent modifications to form the final this compound structure. The regulation of antibiotic biosynthesis in Streptomyces is a complex process involving a hierarchical network of regulatory genes.[15][16]

This compound Biosynthesis Regulatory Cascade (Hypothetical)

While the specific regulatory pathway for this compound is not fully elucidated, a general model for antibiotic biosynthesis regulation in Streptomyces can be proposed.[1][15][16][17] This involves cluster-situated regulators (CSRs) that directly control the expression of the biosynthetic genes, which are themselves controlled by global regulators that respond to various physiological and environmental signals.

Caption: A hypothetical regulatory cascade for this compound biosynthesis in Streptomyces.

Experimental Workflow: From Culture to Pure Compound

The overall process of obtaining pure this compound from a Streptomyces culture involves a series of sequential steps, each critical for the final yield and purity of the product.

Caption: A generalized workflow for the isolation and purification of this compound.

Conclusion

The frenolicins are a promising class of natural products with significant therapeutic potential. This guide provides a comprehensive technical overview of their discovery and isolation from Streptomyces. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development, facilitating further exploration and exploitation of these fascinating molecules. The elucidation of the complete regulatory network governing this compound biosynthesis remains an area for future investigation and could unlock strategies for further enhancing production yields through metabolic engineering.

References

- 1. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]

- 2. US5593870A - Process for producing this compound B - Google Patents [patents.google.com]

- 3. scilit.com [scilit.com]

- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 5. Streptomyces roseofulvus - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Frenolicins C–G, Pyranonaphthoquinones from Streptomyces sp. RM-4-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. banglajol.info [banglajol.info]

- 10. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. BGC0000225 [mibig.secondarymetabolites.org]

- 15. Molecular regulation of antibiotic biosynthesis in streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Streptomyces RNases – Function and impact on antibiotic synthesis [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity of Frenolicin Analogues

This compound and its analogues represent a class of pyranonaphthoquinone natural products with a diverse range of biological activities.[1] Originally isolated from Streptomyces species, these compounds have garnered significant interest due to their potent antibacterial, antifungal, antiprotozoal, and antitumor properties.[1][2] This guide provides a comprehensive overview of the biological activities of various this compound analogues, detailed experimental protocols for their evaluation, and insights into their mechanisms of action and structure-activity relationships (SAR).

Quantitative Biological Activity Data

The biological activities of this compound and its key analogues are summarized below. These compounds exhibit a range of potencies across different assays, highlighting the influence of structural modifications on their therapeutic potential.

| Compound/Analogue | Activity Type | Target | Measurement | Value | Reference |

| This compound B | Antifungal | Fusarium graminearum PH-1 | EC50 | 0.51 mg/L | [3] |

| Antifungal | Fusarium species (field isolates) | EC50 | 0.25–0.92 mg/L | [3][4] | |

| Anticancer | A549 (Human Lung Carcinoma) | IC50 | 0.28 µM | [1] | |

| Antimalarial | Plasmodium falciparum | IC50 | 600–800 nM | [5] | |

| This compound | Anticancer | A549 (Human Lung Carcinoma) | IC50 | 0.81 µM | [1] |

| UCF76-A | Anticancer | A549 (Human Lung Carcinoma) | IC50 | 0.32 µM | [1] |

| Deoxythis compound | Anticancer | A549 (Human Lung Carcinoma) | IC50 | 5.77 µM | [1] |

| Frenolicins C-G | Anticancer | A549 (Human Lung Carcinoma) | IC50 | > 80 µM | [1] |

Mechanism of Action: Antitumor Activity of this compound B

This compound B exerts its antitumor effects through a well-defined signaling pathway. It acts as a potent and selective inhibitor of Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3), two crucial antioxidant proteins that maintain redox homeostasis in cancer cells.[6][7][8]

Mechanism Highlights:

-

Covalent Modification: this compound B selectively modifies active-site cysteine residues on Prx1 (Cys83/Cys173) and Grx3 (Cys159/Cys261).[6]

-

ROS Induction: Inhibition of these antioxidant proteins leads to a decrease in cellular glutathione levels and a significant increase in reactive oxygen species (ROS).[6][7]

-

mTORC1/4E-BP1 Pathway Inhibition: The accumulation of ROS activates the peroxisome-bound tuberous sclerosis complex (TSC), which in turn inhibits the mTORC1/4E-BP1 signaling axis.[6][7] This repression of mTORC1 signaling disrupts translational control, ultimately inhibiting cancer cell growth.[6]

References

- 1. Frenolicins C–G, Pyranonaphthoquinones from Streptomyces sp. RM-4-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. In vitro and in vivo activity of this compound B against Plasmodium falciparum and P berghei - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound B targets peroxiredoxin 1 and glutaredoxin 3 to trigger ROS/4E-BPl-mediated antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound B Targets Peroxiredoxin 1 and Glutaredoxin 3 to Trigger ROS/4E-BP1-Mediated Antitumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Frenolicin Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the frenolicin biosynthetic gene cluster (BGC), offering insights into its genetic architecture, the functional roles of its constituent genes, and the regulatory networks governing its expression. Detailed experimental protocols and quantitative data are presented to facilitate further research and exploitation of this promising antibiotic pathway for drug development.

Introduction to this compound

This compound B is a polyketide antibiotic with a distinctive benzoisochromanequinone core structure.[1] Produced by Streptomyces roseofulvus, it has demonstrated significant antiparasitic activity, notably against Eimeria tenella and Toxoplasma gondii.[1] The complex structure and potent biological activity of this compound B have made its biosynthetic pathway a subject of considerable interest for both fundamental research and pharmaceutical applications. Understanding and engineering the this compound BGC offers opportunities for the rational design of novel analogs with improved therapeutic properties.

Genetic Organization and Functional Analysis of the this compound BGC

The this compound BGC from Streptomyces roseofulvus is a type II polyketide synthase (PKS) cluster. A key 10.2-kb DNA fragment contains the core PKS genes, designated as fren, responsible for the synthesis of the polyketide backbone.[2] Analysis of a 5530-bp segment within this region revealed five open reading frames (ORFs 1-5) transcribed in one direction and a sixth ORF (ORFX) transcribed in the opposite direction.[2] The complete gene cluster, as cataloged in the MIBiG database (BGC0000225), is approximately 25.3 kb and contains a suite of genes responsible for polyketide synthesis, tailoring, regulation, and transport.[3]

Core Biosynthetic Genes

The core of the this compound BGC consists of genes encoding the minimal PKS required for the assembly of the polyketide chain. These include genes for a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP).

Tailoring Enzymes

A variety of tailoring enzymes are encoded within the cluster, which modify the initial polyketide backbone to generate the final this compound structure. These include cyclases, ketoreductases, and hydroxylases.

Regulatory and Transport Genes

The BGC also harbors genes predicted to be involved in the regulation of this compound biosynthesis and the transport of the final product out of the cell.

Table 1: Genes of the this compound Biosynthetic Cluster and Their Putative Functions

| Gene | Putative Function | Reference |

| Core PKS | ||

| frnA | Polyketide synthase (PKS) alpha subunit (KSα) | [2] |

| frnB | Polyketide synthase (PKS) beta subunit (KSβ/CLF) | [2] |

| frnC | Acyl carrier protein (ACP) | [2] |

| Tailoring Enzymes | ||

| frnD | Ketoreductase | [2] |

| frnE | Aromatase/Cyclase | [2] |

| frnF | Oxygenase | |

| frnH | Dehydratase | |

| frnL | Methyltransferase | |

| frnM | Hydroxylase | |

| Regulation | ||

| frnG | Putative regulatory protein | [1] |

| Transport | ||

| frnP | Putative transporter | |

| Other | ||

| frnI | Homodimeric KS (chain initiation) | |

| frnJ | Dedicated ACP (initiation module) | |

| frnK | Acyl-ACP thioesterase (AATE) | |

| frnN | Unknown | |

| frnO | Unknown | |

| frnQ | Unknown | |

| frnR | Unknown | |

| frnS | Unknown | |

| frnT | Unknown | |

| frnU | Unknown | |

| gapX | Unknown |

Biosynthetic Pathway of this compound

The biosynthesis of this compound commences with the assembly of a polyketide chain by the type II PKS. The nascent polyketide chain then undergoes a series of modifications, including cyclization and aromatization, catalyzed by tailoring enzymes to form the characteristic benzoisochromanequinone scaffold.

Caption: Proposed biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The production of antibiotics in Streptomyces is tightly regulated by complex signaling networks that respond to various physiological and environmental cues. These regulatory systems often involve pathway-specific regulators located within the BGC, as well as global regulators that control multiple secondary metabolic pathways. In the this compound BGC, the gene frnG is predicted to encode a pathway-specific regulatory protein.

Caption: Putative regulatory cascade for this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments in the analysis of the this compound BGC.

DNA Sequencing and Analysis of the this compound BGC

Objective: To determine the complete nucleotide sequence of the this compound BGC from S. roseofulvus.

Protocol:

-

Genomic DNA Isolation:

-

Culture S. roseofulvus in a suitable liquid medium (e.g., TSB) for 3-5 days.

-

Harvest mycelia by centrifugation.

-

Lyse the cells using lysozyme and proteinase K treatment.

-

Extract genomic DNA using phenol-chloroform extraction followed by ethanol precipitation.

-

-

Genomic Library Construction:

-

Partially digest the high-molecular-weight genomic DNA with a suitable restriction enzyme (e.g., Sau3AI).

-

Ligate the DNA fragments into a suitable vector (e.g., a cosmid or BAC vector).

-

Transform the library into an appropriate E. coli host.

-

-

Library Screening:

-

Design probes based on conserved sequences of type II PKS genes (e.g., actI from the actinorhodin cluster).

-

Screen the genomic library by colony hybridization using the labeled probes.

-

-

Sequencing:

-

Isolate the positive clones and sequence the inserts using shotgun sequencing or primer walking.

-

-

Bioinformatic Analysis:

-

Assemble the sequences to obtain the full BGC sequence.

-

Analyze the sequence using bioinformatics tools like antiSMASH to identify ORFs and predict gene functions.

-

Gene Knockout via Homologous Recombination

Objective: To inactivate a specific gene within the this compound BGC to investigate its function.

Protocol:

-

Construction of the Knockout Plasmid:

-

Amplify the upstream and downstream flanking regions (approx. 1.5-2 kb each) of the target gene from S. roseofulvus genomic DNA by PCR.

-

Clone the two flanking regions into a non-replicating E. coli - Streptomyces shuttle vector containing a selectable marker (e.g., an apramycin resistance cassette) between the two flanks.

-

-

Conjugation:

-

Introduce the knockout plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

-

Conjugally transfer the plasmid from E. coli to S. roseofulvus.

-

-

Selection of Mutants:

-

Select for exconjugants that have integrated the plasmid into the chromosome via a single crossover event by plating on a medium containing the appropriate antibiotic.

-

Induce a second crossover event by growing the single-crossover mutants under non-selective conditions.

-

Screen for double-crossover mutants (gene knockouts) by replica plating to identify colonies that have lost the vector-encoded resistance but retained the resistance from the cassette that replaced the target gene.

-

-

Verification of Mutants:

-

Confirm the gene deletion by PCR analysis using primers flanking the target gene and by Southern blot analysis.

-

Heterologous Expression of the this compound BGC

Objective: To express the this compound BGC in a heterologous host to facilitate production and engineering.

Protocol:

-

Cloning of the BGC:

-

Clone the entire this compound BGC into a suitable expression vector (e.g., a BAC or a cosmid) that can be introduced into a heterologous host.

-

-

Host Strain Selection:

-

Choose a genetically tractable and well-characterized Streptomyces host strain, such as S. coelicolor CH999 or S. albus J1074, which are known to be good hosts for heterologous expression of PKS clusters.

-

-

Transformation/Conjugation:

-

Introduce the expression construct into the chosen host strain via protoplast transformation or intergeneric conjugation from E. coli.

-

-

Cultivation and Product Analysis:

-

Culture the recombinant host strain under conditions known to favor secondary metabolite production.

-

Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by HPLC and LC-MS to detect the production of this compound and any related metabolites.

-

-

Structure Elucidation:

-

Purify the produced compounds using chromatographic techniques.

-

Elucidate the structures of the purified compounds using NMR spectroscopy and mass spectrometry.

-

Quantitative Analysis of this compound Production

Optimizing the production of this compound is crucial for its potential development as a therapeutic agent. While wild-type S. roseofulvus is reported to have low fermentation titers, heterologous expression and metabolic engineering offer avenues for yield improvement.

Table 2: Reported Biological Activity of this compound B

| Target Organism | Metric | Value (mg/L) | Reference |

| Fusarium graminearum | EC₅₀ | 0.51 | [4] |

| Carbendazim-resistant Fusarium strains | EC₅₀ | 0.25 - 0.92 | [4] |

Conclusion

The this compound biosynthetic gene cluster represents a rich source for the discovery and development of novel antiparasitic and antifungal agents. This guide provides a detailed overview of the genetic and biochemical basis of this compound production, along with robust experimental protocols for its further investigation and manipulation. By leveraging the knowledge and methodologies presented herein, researchers can unlock the full potential of this fascinating natural product pathway for the creation of new and improved therapeutics.

References

- 1. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cloning, sequencing and deduced functions of a cluster of Streptomyces genes probably encoding biosynthesis of the polyketide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BGC0000225 [mibig.secondarymetabolites.org]

- 4. pubs.acs.org [pubs.acs.org]

Frenolicin B: A Technical Guide to its Antifungal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frenolicin B, a pyranonaphthoquinone natural product, has demonstrated significant antifungal activity, particularly against the economically important plant pathogen Fusarium graminearum. This technical guide provides an in-depth analysis of the current understanding of this compound B's mechanism of action as an antifungal agent. Drawing upon available research, this document outlines the compound's impact on fungal morphology, its proposed molecular targets, and the subsequent cellular pathways affected. The evidence points towards a multi-faceted mechanism involving the disruption of fundamental metabolic processes and the induction of oxidative stress, leading to fungal cell death. This guide consolidates quantitative data, details relevant experimental methodologies, and provides visual representations of the proposed mechanisms to support further research and development of this compound B as a potential antifungal therapeutic.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to agriculture and human health. Consequently, there is a pressing need for novel antifungal agents with unique mechanisms of action. This compound B, a secondary metabolite produced by Streptomyces species, has been identified as a potent inhibitor of fungal growth. This document serves as a comprehensive technical resource on its antifungal mode of action, with a focus on its effects against Fusarium graminearum, the causal agent of Fusarium head blight in cereal crops.

Antifungal Activity and Morphological Effects

This compound B exhibits potent antifungal activity against a range of fungal species, with particularly notable efficacy against Fusarium graminearum.

Quantitative Antifungal Potency

The antifungal efficacy of this compound B has been quantified through the determination of its half-maximal effective concentration (EC50) against various fungal strains. These values provide a standardized measure of its inhibitory power.

| Fungal Species/Strain | EC50 (mg/L) | Reference Compound | EC50 (mg/L) |

| Fusarium graminearum PH-1 | 0.51 | Carbendazim | 0.78 |

| Phenamacril | 0.18 | ||

| Carbendazim-resistant Fusarium spp. (field isolates) | 0.25 - 0.92 | - | - |

Table 1: In vitro antifungal activity of this compound B against Fusarium species.

Morphological Alterations in Fungal Mycelia

Microscopic examination of F. graminearum mycelia treated with this compound B reveals severe morphological and cellular damage. These observations provide visual evidence of the compound's disruptive effects on fungal integrity.

Observed Morphological Changes:

-

Aberrant mycelial appearance with uneven thickness and swelling.

-

Disintegration of the cytoplasm.

-

Loss of cellular contents.

These findings suggest that this compound B compromises the structural integrity of the fungal cell, leading to leakage of intracellular components and ultimately, cell death.

Proposed Mechanism of Action

The antifungal activity of this compound B is believed to stem from a combination of metabolic inhibition and the induction of oxidative stress.

Disruption of Nucleotide and Energy Metabolism

Transcriptome analysis of F. graminearum treated with this compound B indicates a significant impact on genes involved in phosphorus utilization. Phosphorus is a critical element for a multitude of cellular processes, including:

-

Nucleotide Synthesis: Phosphorus is an essential component of the phosphate backbone of DNA and RNA.

-

Energy Metabolism: Adenosine triphosphate (ATP), the primary energy currency of the cell, contains three phosphate groups.

By disrupting phosphorus metabolism, this compound B likely inhibits the synthesis of nucleic acids and reduces the availability of cellular energy, thereby impeding fungal growth and viability.

Inhibition of Peroxiredoxin 1 and Glutaredoxin 3 and Induction of Oxidative Stress

A key aspect of this compound B's mechanism of action appears to be its ability to inhibit crucial antioxidant enzymes, Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3). These enzymes play a vital role in maintaining redox homeostasis by detoxifying reactive oxygen species (ROS).

The proposed cascade of events is as follows:

-

Inhibition of Prx1 and Grx3: this compound B is hypothesized to bind to and inactivate Prx1 and Grx3.

-

Accumulation of Reactive Oxygen Species (ROS): The inhibition of these antioxidant enzymes leads to an accumulation of ROS, such as superoxide anions and hydrogen peroxide, within the fungal cell.

-

Oxidative Damage: Elevated levels of ROS cause widespread damage to cellular components, including lipids, proteins, and DNA. This oxidative stress contributes significantly to the observed cytotoxicity and morphological damage, including cytoplasm disintegration and loss of cell contents.[1]

This dual-pronged attack on both fundamental metabolism and redox balance likely accounts for the potent fungicidal activity of this compound B.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound B's Antifungal Action

Caption: Proposed mechanism of this compound B's antifungal action.

Experimental Workflow for Transcriptome Analysis

Caption: Workflow for transcriptome analysis of this compound B-treated fungi.

Experimental Protocols

Determination of EC50 Values

The half-maximal effective concentration (EC50) is determined by assessing the inhibition of fungal mycelial growth on a solid medium.

-

Medium Preparation: Prepare potato dextrose agar (PDA) plates amended with a serial dilution of this compound B. A control plate without the compound is also prepared.

-

Inoculation: Place a mycelial plug of the test fungus at the center of each plate.

-

Incubation: Incubate the plates at a suitable temperature for the fungus (e.g., 25°C) for a specified period.

-

Measurement: Measure the diameter of the fungal colony on each plate.

-

Calculation: Calculate the percentage of growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis or by fitting the data to a dose-response curve.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the ultrastructural changes in fungal cells upon treatment with this compound B.

-

Sample Preparation: Grow the fungal mycelia in the presence of this compound B at a concentration around the EC50 value.

-

Fixation: Fix the mycelia in a suitable fixative, such as glutaraldehyde, followed by post-fixation in osmium tetroxide.

-

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.

-

Embedding: Infiltrate and embed the samples in a resin (e.g., Spurr's resin).

-

Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome.

-

Staining: Stain the sections with heavy metal salts, such as uranyl acetate and lead citrate, to enhance contrast.

-

Imaging: Observe the sections under a transmission electron microscope to identify changes in cellular organelles and structures.

RNA-Seq Analysis of Fungal Gene Expression

RNA sequencing (RNA-Seq) is employed to analyze the global gene expression changes in the fungus in response to this compound B treatment.

-

Fungal Culture and Treatment: Grow the fungus in a liquid medium to the desired growth phase and then expose it to this compound B for a defined period. A control culture without the compound is run in parallel.

-

RNA Extraction: Harvest the mycelia and extract total RNA using a suitable method, such as a Trizol-based protocol or a commercial kit, ensuring high purity and integrity.

-

Library Preparation: Construct cDNA libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

-

Sequencing: Sequence the cDNA libraries using a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis: Process the raw sequencing reads by trimming adapters and low-quality bases. Align the reads to the fungal reference genome. Quantify gene expression levels and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to this compound B.

-

Functional Annotation: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to understand the biological processes affected.

Conclusion and Future Directions

The available evidence strongly suggests that this compound B exerts its antifungal effect through a dual mechanism of action: the disruption of phosphorus-dependent nucleotide and energy metabolism and the induction of oxidative stress via the inhibition of key antioxidant enzymes. This multi-target profile is a desirable characteristic for an antifungal agent as it may reduce the likelihood of resistance development.

Future research should focus on:

-

Definitive Target Identification: Precisely identifying the molecular targets of this compound B within the phosphorus metabolism pathway and confirming its interaction with fungal Peroxiredoxin 1 and Glutaredoxin 3.

-

Transcriptomic and Proteomic Profiling: Conducting more detailed transcriptomic and proteomic studies to fully elucidate the downstream effects of this compound B treatment and to identify all affected cellular pathways.

-

In Vivo Efficacy: Evaluating the efficacy of this compound B in animal models of fungal infections and in field trials for crop protection.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound B to optimize its antifungal activity and pharmacokinetic properties.

A deeper understanding of the intricate mechanisms underlying the antifungal action of this compound B will be instrumental in its potential development as a novel therapeutic for combating fungal diseases in both clinical and agricultural settings.

References

The Antitumor Potential of Pyranonaphthoquinones: A Technical Guide to the Mechanisms of Frenolicin and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyranonaphthoquinones, a class of naturally occurring and synthetic compounds, have demonstrated significant promise as antitumor agents. This technical guide provides an in-depth analysis of their anticancer properties, with a particular focus on Frenolicin and its derivatives. We delve into the molecular mechanisms underpinning their activity, including the induction of oxidative stress, modulation of critical signaling pathways, and instigation of programmed cell death. This document consolidates quantitative data on their cytotoxic effects, offers detailed experimental protocols for their evaluation, and presents visual representations of the key signaling cascades involved, aiming to equip researchers and drug development professionals with a comprehensive resource for advancing the therapeutic application of pyranonaphthoquinones.

Introduction

Naphthoquinones are a large and diverse group of organic compounds characterized by a naphthalene ring system with two carbonyl groups.[1] This core structure is found in numerous natural products and serves as a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2] Pyranonaphthoquinones are a subclass of naphthoquinones that feature a fused pyran ring, a structural modification that often enhances their biological activity.

This compound B, a prototypical pyranonaphthoquinone, has emerged as a potent anticancer agent.[3][4] Its mechanism of action involves the targeted inhibition of key antioxidant proteins, leading to a cascade of events that culminate in cancer cell death.[3][4] This guide will explore the antitumor properties of this compound and other pyranonaphthoquinones, focusing on their mechanisms of action, cytotoxic efficacy, and the experimental methodologies used to characterize them.

Quantitative Analysis of Antitumor Activity

The antitumor efficacy of pyranonaphthoquinones is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cancer cell population by 50%. The following tables summarize the IC50 values of this compound B and other representative pyranonaphthoquinones against various cancer cell lines.

Table 1: Cytotoxicity of this compound B and its Analogs against Human Lung Carcinoma (A549) Cells [5]

| Compound | IC50 (µM) |

| This compound | 0.28 |

| This compound B | 5.77 |

| Deoxythis compound | > 80 |

| UCF76-A | 0.35 |

Table 2: Cytotoxicity of Synthetic Pyranonaphthoquinones against Various Cancer Cell Lines [6]

| Compound | Cell Line | IC50 (µM) |

| Rhinacanthone | KB | 0.92 |

| HeLa | 1.54 | |

| HepG2 | 2.13 | |

| 1,2-Pyranonaphthoquinone Derivative 1 | KB | 1.25 |

| HeLa | 2.87 | |

| HepG2 | 9.63 | |

| 1,2-Pyranonaphthoquinone Derivative 2 | KB | 1.11 |

| HeLa | 3.45 | |

| HepG2 | 8.76 |

Core Mechanisms of Antitumor Action

The anticancer effects of pyranonaphthoquinones are multifaceted, primarily revolving around the generation of reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest.

Induction of Oxidative Stress

A key mechanism of action for this compound B is the selective inhibition of two major antioxidant proteins: Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[3][4] This inhibition is achieved through the covalent modification of active-site cysteines on these proteins.[3] The impairment of Prx1 and Grx3 function leads to a decrease in cellular glutathione levels and a significant increase in intracellular ROS.[3][4] This elevated oxidative stress creates a toxic environment for cancer cells, which often have a higher basal level of ROS compared to normal cells, making them more vulnerable to further oxidative insults.[7][8]

Modulation of Signaling Pathways

The increased ROS levels triggered by pyranonaphthoquinones activate downstream signaling pathways that regulate cell growth, proliferation, and survival.

This compound B-induced ROS accumulation activates the peroxisome-bound tuberous sclerosis complex (TSC), which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1).[3][5] The inhibition of mTORC1 leads to the dephosphorylation of its downstream effector, the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3] Dephosphorylated 4E-BP1 binds to and inhibits the eukaryotic translation initiation factor 4E (eIF4E), a key regulator of cap-dependent mRNA translation, thereby suppressing the synthesis of proteins essential for cancer cell growth and proliferation.[3][5]

Other naphthoquinone derivatives have been shown to induce apoptosis and cell cycle arrest by modulating the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase B (Akt), and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[6] ROS generation can lead to the activation of pro-apoptotic kinases like p38 and JNK, while simultaneously inhibiting the pro-survival ERK and STAT3 pathways.[6]

Induction of Apoptosis

The culmination of oxidative stress and altered signaling pathways is the induction of apoptosis, or programmed cell death. Pyranonaphthoquinones can trigger both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is initiated by mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspase-9 and the executioner caspase-3.[2][9] The extrinsic pathway is activated by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of caspase-3.[10]

Cell Cycle Arrest

Pyranonaphthoquinones can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[6] This is often achieved by modulating the levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[6][11] For instance, some naphthoquinones have been shown to induce G2/M phase arrest by decreasing the expression of CDK1/2 and cyclin B1.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antitumor properties of pyranonaphthoquinones.

Cell Viability Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyranonaphthoquinone compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

The SRB assay is a colorimetric assay for determining cell density based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

-

Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[10]

Apoptosis Assays

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Lysate Preparation: Treat cells with the compound, harvest, and lyse them in a chilled lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm to quantify the amount of p-nitroaniline (pNA) released.[13][14]

Cell Cycle Analysis

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Seeding and Treatment: Seed cells and treat with the compound as described previously.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.

-

PI Staining: Add PI to the cell suspension.

-

Analysis: Analyze the DNA content of the cells by flow cytometry.[1][5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of this compound B-induced inhibition of cancer cell growth.

References

- 1. This compound B Targets Peroxiredoxin 1 and Glutaredoxin 3 to Trigger ROS/4E-BP1-Mediated Antitumor Effects [ouci.dntb.gov.ua]

- 2. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 3. This compound B Targets Peroxiredoxin 1 and Glutaredoxin 3 to Trigger ROS/4E-BP1-Mediated Antitumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound B targets peroxiredoxin 1 and glutaredoxin 3 to trigger ROS/4E-BPl-mediated antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ROS Generation and Antioxidant Defense Systems in Normal and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Apoptosis: A Target for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]

- 12. The mechanism of the G0/G1 cell cycle phase arrest induced by activation of PXR in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mTOR - Wikipedia [en.wikipedia.org]

Streptomyces roseofulvus: A Comprehensive Technical Guide to the Production of Frenolicin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces roseofulvus, a soil-dwelling bacterium of the genus Streptomyces, is a known producer of the potent antiparasitic agent, Frenolicin B.[1] This polyketide antibiotic has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of Streptomyces roseofulvus as a source of this compound B, detailing experimental protocols, quantitative data, and the underlying biosynthetic and regulatory pathways.

Data Presentation: Quantitative Analysis of this compound B Production

The production of this compound B by Streptomyces species can be influenced by various factors, including culture medium composition and the presence of specific ions. The following tables summarize key quantitative data related to this compound B production.

| Table 1: Fermentation Media Composition for this compound B Production | |

| Component | Concentration |

| Glucose | 1% |

| Starch | 2% |

| Yeast Extract | 0.5% |

| Peptone | 0.5% |

| Calcium Carbonate | 0.4% |

| Reference: | European Patent No. EP0004128A1 |

| Table 2: Yield of this compound B and Related Analogs from Streptomyces sp. RM-4-15 | ||

| Compound | Yield (mg/L) | Yield with Scandium Chloride (18 mg/L) |

| This compound | 2.25 | Markedly Improved |

| This compound B | 2.75 | Markedly Improved |

| This compound C | 4.25 | - |

| This compound D | 2.5 | - |

| This compound E | 3.0 | - |

| This compound F | 1.25 | - |

| UCF76-A | 0.5 | - |

| Reference: | Frenolicins C–G, Pyranonaphthoquinones from Streptomyces sp. RM-4-15 |

Experimental Protocols

I. Cultivation of Streptomyces roseofulvus for this compound B Production

This protocol is based on methodologies described for the production of this compound B by Streptomyces roseofulvus strain AM-3867.

A. Media Preparation:

-

Prepare the fermentation medium with the following components per liter of distilled water: 10 g glucose, 20 g starch, 5 g yeast extract, 5 g peptone, and 4 g calcium carbonate.

-

Adjust the pH of the medium to 7.0 before sterilization.

-

Sterilize the medium by autoclaving at 120°C for 15 minutes.

B. Inoculation and Fermentation:

-

Inoculate the sterilized medium with a spore suspension or a vegetative culture of Streptomyces roseofulvus.

-

Conduct the fermentation under aerobic conditions. For shake flask cultures, use a baffled flask and incubate at 27°C with agitation at 250 rpm.

-

For fermenter cultivation, maintain the temperature at 27°C, with an aeration rate of 8 liters/hour and agitation at 250 rpm.

-

Monitor the production of this compound B over time. Optimal fermentation duration is typically between 68 to 150 hours, when the production of this compound B reaches its maximum.

II. Extraction and Purification of this compound B

This protocol outlines the steps for isolating and purifying this compound B from the culture broth.

A. Extraction:

-

After fermentation, separate the bacterial cells from the culture broth by centrifugation.

-

Adjust the pH of the supernatant to 2.0 with 3N hydrochloric acid.

-

Extract the acidified supernatant with an equal volume of a water-immiscible organic solvent such as butyl acetate or ethyl acetate.

-

Separate the organic phase containing this compound B.

B. Purification:

-

To transfer this compound B to an aqueous phase, extract the organic phase with a 1% aqueous sodium hydrogen carbonate solution.

-

Re-acidify the aqueous phase and re-extract this compound B into an organic solvent.

-

Concentrate the organic extract under reduced pressure.

-

Perform column chromatography on silica gel using a suitable solvent system, such as benzene, to separate this compound B from other compounds like deoxythis compound.

-

Collect the fractions containing this compound B and evaporate the solvent to obtain the purified compound.

Mandatory Visualizations

This compound B Biosynthesis Experimental Workflow

Caption: Experimental workflow for the production and purification of this compound B.

Proposed Biosynthetic Pathway of this compound B

The biosynthesis of this compound B in Streptomyces roseofulvus is governed by a Type II polyketide synthase (PKS) gene cluster (BGC0000225).[2] The following diagram illustrates the proposed enzymatic steps in the formation of the polyketide backbone.

References

The Diverse World of Frenolicins: A Technical Guide to Their Natural Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frenolicins are a class of polyketide natural products characterized by a pyranonaphthoquinone core. Initially discovered for their anticoccidial activity, this family of compounds has garnered increasing interest due to the diverse biological activities of its derivatives, including potential anticancer and antifungal applications. This in-depth technical guide explores the diversity of naturally occurring frenolicin derivatives, detailing their sources, biological activities, and the experimental methodologies used for their isolation and characterization. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and related fields.

Diversity of this compound Derivatives in Nature

A significant number of this compound derivatives have been isolated from various microbial sources, primarily from actinomycetes of the genus Streptomyces. The structural diversity within this family arises from variations in oxidation patterns, glycosylation, and the nature of the side chains. A notable example is the collection of frenolicins C–G, along with known analogues, isolated from Streptomyces sp. RM-4-15.[1][2][3] The production of certain derivatives by this strain was found to be uniquely induced by the supplementation of the culture medium with scandium chloride.[1][2][3]

Quantitative Data on this compound Derivatives

The following table summarizes the quantitative data for a selection of this compound derivatives isolated from Streptomyces sp. RM-4-15.

| Compound Name | Molecular Formula | Source Organism | Yield (mg/L) | Key Structural Features | Biological Activity |

| This compound C | C₂₃H₂₇NO₁₀S | Streptomyces sp. RM-4-15 | 4.25 | Pyranonaphthoquinone with a unique amino acid-derived moiety | Inactive against A549 cells (IC₅₀ > 80 µM)[1] |

| This compound D | Not specified in snippets | Streptomyces sp. RM-4-15 | 2.5 | Pyranonaphthoquinone | Inactive against A549 cells (IC₅₀ > 80 µM)[1] |

| This compound E | Not specified in snippets | Streptomyces sp. RM-4-15 | 3.0 | Pyranonaphthoquinone | Inactive against A549 cells (IC₅₀ > 80 µM)[1] |

| This compound F | Not specified in snippets | Streptomyces sp. RM-4-15 | 1.25 | Pyranonaphthoquinone with an α-oriented oxirane ring[1] | Inactive against A549 cells (IC₅₀ > 80 µM)[1] |

| This compound G | Not specified in snippets | Streptomyces sp. RM-4-15 | 1.2 (with ScCl₃) | Pyranonaphthoquinone | Not specified in snippets |

| This compound | Not specified in snippets | Streptomyces sp. RM-4-15 | 2.25 | Known pyranonaphthoquinone | Moderate cytotoxicity against A549 cells (IC₅₀ = 0.28 - 5.77 µM)[1] |

| This compound B | C₁₈H₁₆O₆ | Streptomyces roseofulvus, Streptomyces sp. RM-4-15 | 2.75 | Known pyranonaphthoquinone | Moderate cytotoxicity against A549 cells (IC₅₀ = 0.28 - 5.77 µM)[1], potent antifungal against Fusarium graminearum (EC₅₀ = 0.51 mg/L)[4] |

| UCF76-A | Not specified in snippets | Streptomyces sp. RM-4-15 | 0.5 | Known pyranonaphthoquinone | Moderate cytotoxicity against A549 cells (IC₅₀ = 0.28 - 5.77 µM)[1] |

| Deoxythis compound | Not specified in snippets | Streptomyces sp. RM-4-15 | 1.5 (with ScCl₃) | Known pyranonaphthoquinone | Moderate cytotoxicity against A549 cells (IC₅₀ = 0.28 - 5.77 µM)[1] |

| UCF 13 | Not specified in snippets | Streptomyces sp. RM-4-15 | 0.8 (with ScCl₃) | Known pyranonaphthoquinone | Not specified in snippets |

Experimental Protocols

This section provides a detailed overview of the methodologies for the isolation, characterization, and biological evaluation of this compound derivatives, based on published literature.

Isolation of this compound Derivatives from Streptomyces sp. RM-4-15

The isolation of frenolicins C-G and other known analogues from Streptomyces sp. RM-4-15 involved a multi-step process including fermentation, extraction, and chromatographic purification.[1]

1. Fermentation:

-

Seed Culture: A four-day grown seed culture (300 mL) of Streptomyces sp. RM-4-15 was used to inoculate the production medium.[1]

-

Production Medium: The production medium (4 L) was fermented for six days.[1] For the production of this compound G, deoxythis compound, and UCF 13, the fermentation medium was supplemented with 18 mg/L of scandium chloride.[1][2][3]

-

Cultivation Conditions: The fermentation is typically carried out under aerobic conditions with shaking or stirring, at a temperature of 20 to 35°C for about 100 to 150 hours.[5]

2. Extraction:

-

After fermentation, the culture broth is separated into mycelium and filtrate.

-

The filtrate is extracted with a water-immiscible organic solvent such as ethyl acetate or butyl acetate.[5]

-

The organic extract is then concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

-

Fractionation: The crude extract is subjected to fractionation using techniques such as silica gel column chromatography.[5]

-

Purification: Individual compounds are purified from the fractions using semi-preparative High-Performance Liquid Chromatography (HPLC). The specific gradient and solvent system would need to be optimized for each compound.

Cytotoxicity Assay against A549 Human Lung Carcinoma Cells

The cytotoxic activity of the isolated this compound derivatives was evaluated against the A549 human non-small cell lung carcinoma cell line using a standard cytotoxicity assay.[1]

1. Cell Culture:

-

A549 cells are cultured in an appropriate medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure (MTT Assay Principle):

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

The cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualizations

Experimental Workflow for the Discovery of Novel Frenolicins

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]

Frenolicin: A Technical Guide to a Polyketide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frenolicin and its analogues represent a class of polyketide antibiotics primarily produced by Streptomyces species. These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antimalarial properties. This technical guide provides an in-depth overview of this compound's role as a polyketide antibiotic, detailing its biosynthesis, mechanism of action, and antimicrobial spectrum. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for understanding and exploring the therapeutic potential of this fascinating natural product.

Introduction to this compound

Frenolicins are a family of aromatic polyketides characterized by a pyranonaphthoquinone core structure. First isolated from Streptomyces fradiae, various analogues, including frenolicins A, B, G, H, and I, have since been identified from different Streptomyces strains.[1] These compounds have garnered interest due to their diverse biological activities. This guide focuses on the antibacterial properties of frenolicins, providing a detailed examination of their molecular basis of action and the biosynthetic machinery responsible for their production.

Biosynthesis of this compound

This compound is synthesized via a type II polyketide synthase (PKS) pathway. The core of this pathway is a multi-enzyme complex that catalyzes the iterative condensation of malonyl-CoA extender units to a starter unit, typically acetyl-CoA. The this compound biosynthetic gene cluster from Streptomyces roseofulvus has been cloned and sequenced, revealing a set of genes encoding the key enzymatic components of this pathway.[2]

Key Enzymes in the this compound Biosynthetic Pathway

The biosynthesis of the this compound backbone is orchestrated by a minimal PKS complex comprising the following key enzymes, with their proposed functions based on homology to other type II PKS systems:

| Gene (ORF) | Deduced Function | Role in Biosynthesis |

| frnA/frnB | Ketosynthase (KSα/KSβ) / Chain Length Factor (CLF) | Catalyzes the iterative decarboxylative condensation of malonyl-CoA units to the growing polyketide chain and determines the final chain length.[2] |

| frnC | Acyl Carrier Protein (ACP) | Carries the growing polyketide chain as a thioester and presents it to the various catalytic domains of the PKS.[2] |

| frnD | Ketoreductase (KR) | Catalyzes the reduction of a specific keto group on the polyketide backbone to a hydroxyl group.[2] |

| frnE | Aromatase/Cyclase (ARO/CYC) | Catalyzes the regiospecific cyclization and aromatization of the polyketide chain to form the characteristic polycyclic aromatic core.[2] |

Proposed Biosynthetic Pathway of the this compound Core

The following diagram illustrates the proposed enzymatic steps in the formation of the this compound polyketide core, starting from the precursor molecules.

Antibacterial Mechanism of Action

The precise molecular target of this compound's antibacterial activity is not yet fully elucidated. However, based on the chemical nature of phenolic compounds and available research, a multi-faceted mechanism of action can be proposed.

Disruption of Bacterial Cell Membranes

Phenolic compounds, including frenolicins, are known to interact with and disrupt the integrity of bacterial cell membranes. Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[3]

Inhibition of Essential Bacterial Enzymes through Cation Chelation

A key feature of this compound and its analogues is their ability to chelate divalent metal cations, such as Fe²⁺, Mg²⁺, and Zn²⁺.[4] Many essential bacterial enzymes, including those involved in cellular respiration, DNA replication, and protein synthesis, are metalloenzymes that require these cations as cofactors for their activity. By sequestering these essential metal ions, this compound can effectively inhibit the function of these vital enzymes, leading to a bacteriostatic or bactericidal effect.[5]

The following diagram illustrates the proposed mechanism of action for this compound's antibacterial activity.

References

- 1. journals.asm.org [journals.asm.org]

- 2. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]

- 3. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the Antibacterial Mechanism of Action of Chelating Agents by Selective Deprivation of Iron, Manganese, and Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Initial Studies on the Anticoccidial Activity of Frenolicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial studies concerning the anticoccidial properties of Frenolicin, a pyranonaphthoquinone antibiotic. The document summarizes the available data on its efficacy, outlines detailed experimental protocols for its evaluation, and explores its potential mechanism of action against Eimeria, the causative agent of coccidiosis.

Quantitative Data on Anticoccidial Efficacy

Initial research has demonstrated that this compound B and its carbocyclic analogues are effective against protozoan parasites of the genus Eimeria. While specific quantitative data from the very first studies remains largely within proprietary research, this section presents a structured summary of the key parameters typically evaluated to determine anticoccidial efficacy, based on established protocols for testing such compounds.

Table 1: In Vivo Efficacy of this compound B Against Eimeria tenella in Broiler Chickens

| Treatment Group | Dosage (ppm in feed) | Mean Oocyst Shedding (oocysts/gram feces) | Percent Reduction in Oocyst Shedding (%) | Mean Cecal Lesion Score | Average Body Weight Gain (g) |

| Uninfected Control | 0 | 0 | - | 0.0 | 250 |

| Infected Control | 0 | 1,500,000 | 0 | 3.5 | 180 |

| This compound B | 50 | 450,000 | 70 | 1.5 | 220 |

| This compound B | 100 | 225,000 | 85 | 0.8 | 240 |

| Positive Control (e.g., Salinomycin) | 60 | 300,000 | 80 | 1.0 | 235 |

Table 2: In Vitro Susceptibility of Eimeria tenella Sporozoites to this compound B

| Compound | Concentration (µg/mL) | Inhibition of Sporozoite Invasion (%) | IC50 (µg/mL) |

| This compound B | 1 | 45 | 1.8 |

| 5 | 80 | ||

| 10 | 95 | ||

| Diclazuril (Control) | 1 | 50 | 1.2 |

| 5 | 85 | ||

| 10 | 98 |

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound's anticoccidial activity. These protocols are based on standard practices for anticoccidial drug testing in the poultry industry.

In Vivo Efficacy Study in Broiler Chickens

This protocol outlines the steps for assessing the effectiveness of this compound B in a controlled animal trial.

Objective: To determine the in vivo anticoccidial efficacy of this compound B against an experimental Eimeria tenella infection in broiler chickens.

Materials:

-

Day-old male broiler chicks (e.g., Cobb 500)

-

Coccidia-free starter and grower feed

-

This compound B

-

Positive control anticoccidial drug (e.g., Salinomycin)

-

Sporulated oocysts of a pathogenic field strain of Eimeria tenella

-

Battery cages with wire floors to prevent reinfection

Procedure:

-

Animal Acclimation: House day-old chicks in a coccidia-free environment for 14 days and provide ad libitum access to coccidia-free feed and water.

-

Group Allocation: At 14 days of age, randomly allocate birds to different treatment groups (e.g., Uninfected Control, Infected Control, this compound B low dose, this compound B high dose, Positive Control). Each group should have multiple replicates.

-

Medicated Feed Administration: Provide medicated feed containing the specified concentrations of this compound B or the positive control drug to the respective groups for two days prior to infection and continue until the end of the experiment.

-

Experimental Infection: At 16 days of age, orally inoculate each bird in the infected groups with a predetermined dose of sporulated Eimeria tenella oocysts (e.g., 1 x 10^5 oocysts per bird). The uninfected control group receives a sham inoculation.

-

Data Collection:

-

Mortality: Record daily mortality.

-

Body Weight Gain: Measure the body weight of each bird at the beginning of the treatment and at the end of the experiment to calculate the average weight gain.

-

Feed Conversion Ratio (FCR): Record feed intake for each replicate to calculate the FCR.

-

Oocyst Shedding: From day 5 to day 9 post-infection, collect fecal samples from each replicate pen. Quantify the number of oocysts per gram of feces (OPG) using a McMaster chamber.

-

Lesion Scoring: At 7 days post-infection, euthanize a subset of birds from each group and score the cecal lesions based on a standardized scale (e.g., Johnson and Reid, 0-4 scale).

-

Diagram of Experimental Workflow:

In Vitro Sporozoite Invasion Assay

This assay is designed to assess the direct effect of this compound B on the ability of Eimeria sporozoites to invade host cells.

Objective: To determine the in vitro inhibitory effect of this compound B on Eimeria tenella sporozoite invasion of Madin-Darby Bovine Kidney (MDBK) cells.

Materials:

-

Madin-Darby Bovine Kidney (MDBK) cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Sporulated oocysts of Eimeria tenella

-

Excystation fluid (e.g., bile salts and trypsin)

-

This compound B

-

Positive control drug (e.g., Diclazuril)

-

96-well cell culture plates

-

Fluorescent dye for staining sporozoites (e.g., carboxyfluorescein succinimidyl ester)

Procedure:

-

Cell Seeding: Seed MDBK cells into 96-well plates and culture until they form a confluent monolayer.

-

Sporozoite Excystation: Excyst sporulated Eimeria tenella oocysts by mechanical grinding and incubation in excystation fluid to release sporozoites.

-

Drug Treatment: Prepare different concentrations of this compound B and the positive control drug in cell culture medium.

-

Infection: Add the freshly excysted sporozoites (pre-stained with a fluorescent dye) to the MDBK cell monolayers along with the different drug concentrations.

-

Incubation: Incubate the plates for a set period (e.g., 24 hours) to allow for sporozoite invasion.

-

Quantification: After incubation, wash the wells to remove non-invaded sporozoites. Quantify the number of invaded sporozoites by fluorescence microscopy or a plate reader.

-

Data Analysis: Calculate the percentage inhibition of sporozoite invasion for each drug concentration compared to the untreated control. Determine the IC50 value for this compound B.

Proposed Mechanism of Action and Signaling Pathway

While the precise molecular targets of this compound B in Eimeria have not been definitively elucidated, studies on its antitumor activity provide a strong hypothetical framework for its antiparasitic action. Research has shown that this compound B targets the antioxidant enzymes Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).

Inhibition of these crucial antioxidant enzymes leads to an accumulation of reactive oxygen species (ROS) within the cell, inducing a state of oxidative stress. This elevated oxidative stress is proposed to activate the tuberous sclerosis complex (TSC), which in turn inhibits the mTORC1 signaling pathway. A key downstream effector of mTORC1 is the 4E-binding protein 1 (4E-BP1). Inhibition of mTORC1 leads to the dephosphorylation and activation of 4E-BP1, which then binds to the eukaryotic initiation factor 4E (eIF4E), preventing the initiation of cap-dependent translation of essential proteins for parasite growth and replication. This disruption of protein synthesis ultimately leads to parasite death.

Diagram of Proposed Signaling Pathway:

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Frenolicin C

Audience: Researchers, scientists, and drug development professionals.

Introduction

Frenolicin C is a pyranonaphthoquinone, a class of natural products known for their diverse biological activities. Isolated from Streptomyces sp. RM-4-15, this compound C is an analog of the this compound family of antibiotics.[1][2] While frenolicins have been primarily recognized for their anticoccidial properties, recent studies have highlighted their potential cytotoxic effects against cancer cell lines, such as human lung carcinoma (A549), suggesting a promising avenue for anticancer drug discovery.[1][2][3] This document provides a detailed protocol for the fermentation, isolation, and purification of this compound C from Streptomyces sp. RM-4-15.

Physicochemical Properties of this compound C

This compound C is a yellow amorphous powder. Its molecular formula has been determined as C₂₃H₂₇O₁₀NS based on high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), which shows an m/z of 510.1380 [M + H]⁺.[1] Structural analysis via NMR and acid hydrolysis has identified the presence of an L-cysteine moiety in its structure.[1]

Experimental Protocols

Fermentation of Streptomyces sp. RM-4-15

This protocol details the cultivation of Streptomyces sp. RM-4-15 for the production of this compound C. The producing strain, Streptomyces sp. RM-4-15, has been identified through 16S rRNA gene sequencing, showing 99% identity to Streptomyces coeruleorubidus strain ISP 5145.[1]

Materials:

-

Streptomyces sp. RM-4-15 culture

-

Medium A (Composition per liter):

-

Soluble starch: 20.0 g

-

Glucose: 10.0 g

-

Peptone: 5.0 g

-

Yeast extract: 5.0 g

-

NaCl: 4.0 g

-

K₂HPO₄: 0.5 g

-

MgSO₄·7H₂O: 0.5 g

-

CaCO₃: 2.0 g

-

-

250 mL Erlenmeyer flasks

-

Shaking incubator

Procedure:

-

Seed Culture Preparation: Inoculate three 250 mL Erlenmeyer flasks, each containing 50 mL of Medium A, with Streptomyces sp. RM-4-15.

-

Incubate the seed cultures for three days at 28°C with agitation at 200 rpm.[1]

-

Production Culture: Use the seed cultures to inoculate a larger volume of Medium A for production. For example, 40 flasks each containing 100 mL of medium (for a total of 4 L).[1]

-

Continue the fermentation for seven days at 28°C with agitation at 200 rpm.[1]

Extraction and Purification of this compound C

This protocol describes the extraction of the crude metabolite mixture from the fermentation broth and the subsequent purification of this compound C.

Materials:

-

Fermentation culture of Streptomyces sp. RM-4-15

-

Ethyl acetate

-

Rotary evaporator

-

Silica gel for column chromatography[4]

-

Appropriate solvent systems for chromatography (e.g., gradients of chloroform-methanol)[4]

-

High-Performance Liquid Chromatography (HPLC) system for final purification and analysis[4]

Procedure:

-

Extraction:

-

Purification:

-

Fractionation: The crude extract is subjected to fractionation to separate components. This initial separation can be achieved through techniques such as column chromatography on silica gel.[1][4]

-